Lumefantrine

Cardiotoxicity hERG Channel QT Prolongation

Lumefantrine (CAS 120583-70-2) is the definitive low-cardiotoxicity antimalarial benchmark, with a 202.5-fold higher hERG IC50 than halofantrine and no clinical QTc prolongation. Its PK-PD profile—where parent drug, not metabolite, predicts efficacy—simplifies LC-MS/MS assay development. Use it as a sentinel for resistance surveillance (mdr1 copy number) and as a challenging substrate for lipid-based or nanosuspension formulation. ≥98% purity. Ideal for screening cascades, TDM, and public health research. Inquire for bulk GMP orders.

Molecular Formula C30H32Cl3NO
Molecular Weight 528.9 g/mol
CAS No. 120583-70-2
Cat. No. B1675431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumefantrine
CAS120583-70-2
Synonyms9H-Fluorene-4-methanol, 2,7-dichloro-9-((4-chlorophenyl)methylene)-alpha-((dibutylamino)methyl)-, (Z)-
benflumetol
benflumetol, (+)-isomer
benflumetol, (+-)-isomer
benflumetol, (-)-isomer
lumefantrine
Molecular FormulaC30H32Cl3NO
Molecular Weight528.9 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
InChIInChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-
InChIKeyDYLGFOYVTXJFJP-MYYYXRDXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lumefantrine CAS 120583-70-2: Technical Specification and Procurement Baseline for the Antimalarial Amino Alcohol


Lumefantrine (CAS 120583-70-2), also known as benflumetol, is a synthetic aryl amino alcohol antimalarial belonging to the fluorene derivative subclass [1]. It exhibits potent blood schizonticidal activity against the erythrocytic stages of Plasmodium species, including multidrug-resistant P. falciparum [2]. While structurally related to mefloquine and halofantrine, lumefantrine is distinguished by its unique pharmacokinetic profile and is exclusively utilized in a fixed-dose oral combination with the artemisinin derivative artemether (artemether-lumefantrine, AL) as a frontline artemisinin-based combination therapy (ACT) for uncomplicated falciparum malaria [3].

Why Lumefantrine (CAS 120583-70-2) Cannot Be Generically Substituted: Evidence for Non-Interchangeability with Structural Analogs


Despite its structural homology with the amino alcohol antimalarials mefloquine and halofantrine, lumefantrine exhibits a distinct pharmacological profile that precludes simple therapeutic or analytical substitution. Critical differentiators include a markedly lower affinity for the cardiac hERG potassium channel, which translates to a significantly reduced risk of QT interval prolongation and proarrhythmic events compared to its class peers [1]. Furthermore, the complex interplay between the parent drug and its active metabolite, desbutyl-lumefantrine, creates a unique pharmacokinetic-pharmacodynamic (PK-PD) relationship that is not predictive from single-agent data [2]. Finally, the fixed-dose co-formulation with artemether is not bioequivalent to combinations of other partner drugs due to distinct physicochemical and stability interactions; the specific chemical properties of lumefantrine, including its extreme lipophilicity and poor aqueous solubility, dictate the formulation strategy and therapeutic index of the combination product [3].

Lumefantrine (CAS 120583-70-2) Quantitative Evidence Guide: Comparative Data for Scientific Procurement Decisions


Lumefantrine Demonstrates Significantly Lower hERG Channel Inhibition and Reduced QT Prolongation Risk vs. Halofantrine and Mefloquine

In a direct head-to-head patch-clamp assay on stably transfected HEK293 cells expressing the hERG potassium channel (the primary molecular correlate of drug-induced QT prolongation), lumefantrine exhibited an IC50 value of 8.1 µM for hERG tail current inhibition. This represents a >200-fold higher (less potent) inhibitory concentration than that of halofantrine (IC50 = 0.04 µM) and a >3-fold higher concentration than that of mefloquine (IC50 = 2.6 µM) [1]. In a separate randomized, double-blind clinical trial directly comparing the artemether-lumefantrine combination (CGP 56697) to halofantrine, significant QTc interval prolongations (>30 ms) were observed in patients 6–12 hours after halofantrine administration, but no such prolongations were recorded following CGP 56697 treatment [2].

Cardiotoxicity hERG Channel QT Prolongation Electrophysiology

Lumefantrine Exhibits Faster Parasite Clearance Kinetics Compared to Halofantrine in a Direct Clinical Trial

A randomized, double-blind comparative trial evaluated the efficacy of artemether-lumefantrine (CGP 56697) against halofantrine in non-immune travelers with uncomplicated P. falciparum malaria. The median parasite clearance time (PCT) was significantly shorter for the artemether-lumefantrine group (32 hours) compared to the halofantrine group (48 hours, P < 0.001). Correspondingly, the median parasite reduction at 24 hours post-treatment was 99.7% for artemether-lumefantrine versus only 89.6% for halofantrine (P < 0.001) [1].

Parasite Clearance Pharmacodynamics Antimalarial Efficacy Clinical Trial

Lumefantrine and Desbutyl-Lumefantrine: The Metabolite Does Not Offer Superior Predictive Power for Treatment Outcome

A population pharmacokinetic-pharmacodynamic (PK-PD) study in 116 pregnant women with uncomplicated falciparum malaria on the Thailand-Myanmar border evaluated the relationship between drug exposure and treatment outcome. While recent suggestions indicated the active metabolite desbutyl-lumefantrine might correlate better with cure rates, a simultaneous drug-metabolite model demonstrated that the parent compound, lumefantrine, provided superior predictive power for treatment outcomes. An Emax model incorporating both agents did not yield any further improvement in model fit [1].

Pharmacokinetics Metabolite PK-PD Modeling Therapeutic Drug Monitoring

Lumefantrine IC50 Values Show Comparable or Superior Potency to Mefloquine in Clinical Isolates

Ex vivo susceptibility testing on 805 P. falciparum clinical isolates from West and Central Africa (2016–2023) revealed median IC50 values for key partner drugs. Lumefantrine demonstrated a median IC50 of 2.8 nM (IQR: 1.5–7.1 nM) across all isolates, which is numerically lower (more potent) than the median IC50 for mefloquine, which was 3.4 nM (IQR: 2.2–5.1 nM) in the same study [1]. An earlier independent study on clinical isolates from Yaoundé, Cameroon, reported a geometric mean IC50 of 11.9 nmol/L (95% CI: 10.4–13.6 nmol/L) for lumefantrine and noted that its in vitro activity was comparable to that of mefloquine (r = 0.688) [2].

IC50 Antimalarial Potency Drug Susceptibility P. falciparum

Molecular Surveillance Data: Lumefantrine Resistance Marker (mdr1 Copy Number) Remains Absent Despite Strong Selection for Tolerance Alleles

A longitudinal molecular surveillance study spanning 2001 to 2018 in Mpumalanga Province, South Africa, evaluated the prevalence of alleles associated with resistance to lumefantrine (mdr86N, crt76K, and mdr1 copy number variation) in P. falciparum isolates. While the prevalence of tolerance-associated alleles mdr86N and crt76K increased markedly, nearing fixation by 2018, the definitive marker for lumefantrine resistance—increased mdr1 copy number—was not observed in any isolate throughout the 18-year study period [1]. This is in contrast to other partner drugs like mefloquine, where mdr1 copy number amplification is a well-established and clinically relevant resistance mechanism [2].

Drug Resistance Molecular Markers pfmdr1 Genomic Surveillance

Lumefantrine CAS 120583-70-2: Targeted Research and Industrial Application Scenarios Based on Verified Evidence


Cardiac Safety Profiling and hERG Liability Screening in Antimalarial Drug Discovery

Given the direct comparative evidence of a 202.5-fold higher hERG IC50 compared to halofantrine and the absence of clinical QTc prolongation [1], lumefantrine serves as an ideal reference standard for establishing the upper limit of acceptable cardiotoxicity in amino alcohol antimalarial screening cascades. Research and industrial labs can utilize lumefantrine as a benchmark to qualify novel compounds, ensuring they do not exceed the safety margin defined by this clinically validated, low-risk partner drug [2].

Development and Validation of Bioanalytical Assays for Therapeutic Drug Monitoring (TDM)

The PK-PD evidence confirming that lumefantrine, not its active metabolite desbutyl-lumefantrine, provides superior predictive power for treatment outcomes [1] streamlines assay development. Analytical chemists can prioritize the development and validation of LC-MS/MS methods for the quantification of the parent compound in plasma or dried blood spots, knowing that this single analyte is a robust surrogate marker for clinical efficacy, simplifying kit design and reducing costs for TDM programs.

Genomic Surveillance for Antimalarial Resistance in Endemic Regions

The longitudinal molecular surveillance data demonstrating a persistent absence of the definitive mdr1 copy number amplification marker for lumefantrine resistance [1] positions this compound as a critical sentinel in resistance monitoring. Public health laboratories and research institutions can include lumefantrine susceptibility testing and mdr1 copy number assays in their panels to differentiate between reduced susceptibility (tolerance) and full-blown resistance, informing policy decisions on continued use of artemether-lumefantrine in mass drug administration campaigns.

Formulation Science and Bioavailability Enhancement Studies

Lumefantrine's extremely poor aqueous solubility and low oral bioavailability (4-11%) [1] make it a model compound for advanced formulation technologies. Industrial pharmaceutical development can utilize lumefantrine as a challenging substrate to evaluate the performance of enabling formulations such as nanosuspensions, self-nanoemulsifying drug delivery systems (SNEDDS), or lipid-based formulations, where an 8-fold increase in solubility (from 212.33 µg/mL to 1670 µg/mL) has been quantitatively demonstrated with nanosizing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lumefantrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.